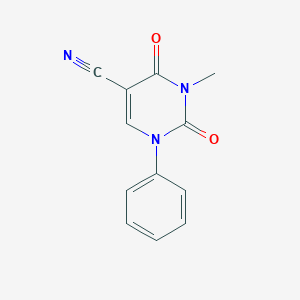
5-Cyano-3-methyl-1-phenyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-3-methyl-1-phenyluracil, also known as Methyluracil or Thymogen, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of pyrimidine derivatives and is structurally similar to uracil, a natural component of RNA. The compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can be treated with ammonia, alkylamines, or sodium hydroxide to afford 6-amino-5-iminomethyluracils through rearrangement involving ring-opening and ring-closure processes (Hirota et al., 1989).
Hydrolysis to Yield Uracil Derivatives : Heating 5-cyanouracil derivatives in concentrated HBr or H2SO4 removes the cyano group, yielding substituted uracils or 5-carbamoyluracil derivatives (Senda et al., 1972).
Novel Transformation in Aprotic and Protic Solvents : 5-Cyano-1-(dihydroxypropyl)-3-methyluracils, synthesized from 1-(4-nitrophenyl)-5-cyano-3-methyluracil, show different reactions in aprotic versus protic solvents, leading to products of Dimroth rearrangement (Gondela et al., 2004).
Molecular Imprinted Polymers Applications : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the creation of molecular imprinted polymers with applications in enhancing organic fillers for bagasse cellulose fibers, showing potential in antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).
Synthesis of Fluorescent Derivatives : Condensation of cyanoacetylurea with aniline and trimethoxymethane yields 5-cyano-1-phenyluracil derivatives with strong fluorescence, demonstrating potential in chemical and material science applications (Wolfbeis, 1982).
Pharmaceutical Research
Role in Anticancer and Antimicrobial Agent Synthesis : 5-Cyano-3-methyl-1-phenyluracil is involved in the synthesis of pyrimidine derivatives, showing promising results in antimicrobial and anticancer activities (Mohamed et al., 2017).
Formation of Chemotherapeutic Agents : Compounds derived from 5-cyano-3-methyl-1-phenyluracil have been investigated for potential chemotherapeutic activities, including fungicidal, bactericidal, and antiviral properties (Ram et al., 1987).
Enzymatic Kinetic Resolution : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the enzymatic kinetic resolution of cyanohydrin acetates, demonstrating applications in synthesizing chiral compounds for pharmaceutical purposes (Ohta et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIITVIRUHNKIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

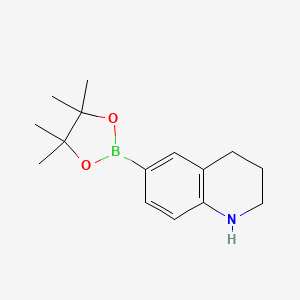
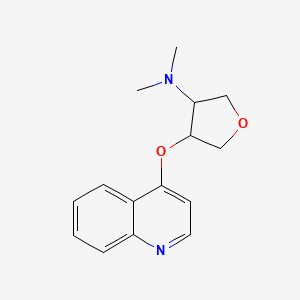
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
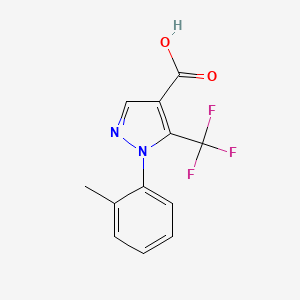
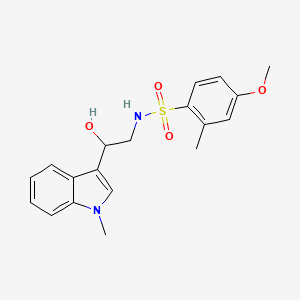
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
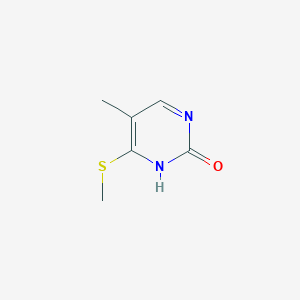
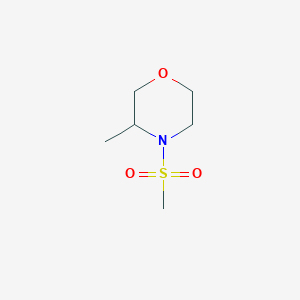
![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
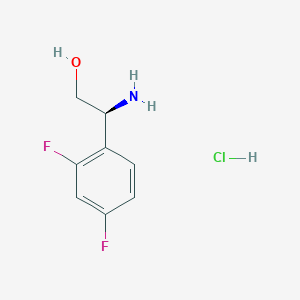
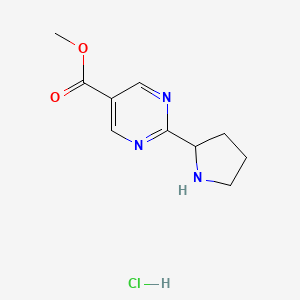
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)